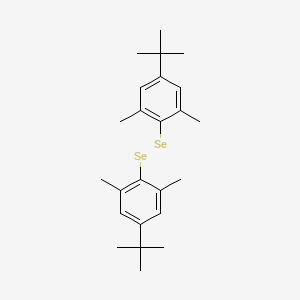
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is an organoselenium compound with the molecular formula C24H34Se2 It is characterized by the presence of two selenium atoms bonded to two 4-tert-butyl-2,6-dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane typically involves the reaction of 4-tert-butyl-2,6-dimethylphenyl lithium with selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Formation of 4-tert-butyl-2,6-dimethylphenyl lithium: This is achieved by reacting 4-tert-butyl-2,6-dimethylphenyl bromide with lithium metal in anhydrous ether.
Reaction with Selenium: The 4-tert-butyl-2,6-dimethylphenyl lithium is then reacted with elemental selenium to form the diselane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antioxidant and anticancer properties.
Industry: It is used in the synthesis of other organoselenium compounds and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-tert-butyl-2,6-dimethylphenyl)disulfide: Similar structure but contains sulfur instead of selenium.
Bis(4-tert-butyl-2,6-dimethylphenyl)diselenide: Contains a diselenide bond instead of a diselane bond.
Uniqueness
Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is unique due to the presence of selenium, which imparts distinct redox properties compared to sulfur-containing analogs. Selenium compounds often exhibit higher reactivity and different biological activities compared to their sulfur counterparts.
Eigenschaften
CAS-Nummer |
330183-92-1 |
|---|---|
Molekularformel |
C24H34Se2 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C24H34Se2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 |
InChI-Schlüssel |
PAGDYJGOEKCYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[Se][Se]C2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


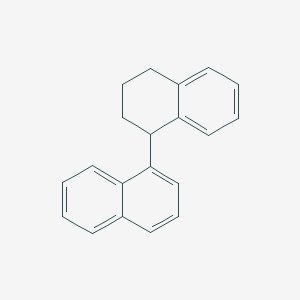
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)

![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)


![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
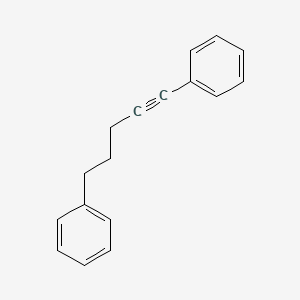
![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)
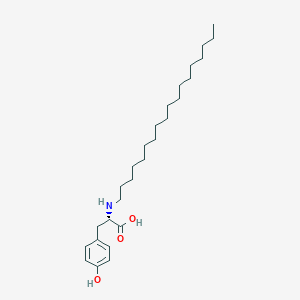
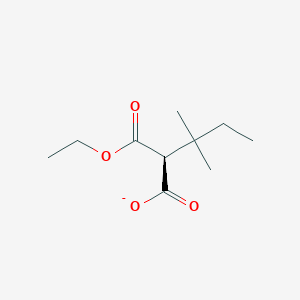
![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
